molecular formula C13H8F3NO3 B183232 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid CAS No. 36701-89-0

2-[3-(Trifluoromethyl)phenoxy]nicotinic acid

Cat. No. B183232
CAS RN: 36701-89-0
M. Wt: 283.2 g/mol
InChI Key: OBRGOFGSXWAVNZ-UHFFFAOYSA-N
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Description

“2-[3-(Trifluoromethyl)phenoxy]nicotinic acid” is a chemical compound with the empirical formula C13H8F3NO3 . It is a useful reagent for the preparation of difluoroalkylarenes via photocatalytic alkylation of trifluoromethylarenes with alkenes .


Molecular Structure Analysis

The molecular weight of “2-[3-(Trifluoromethyl)phenoxy]nicotinic acid” is 283.20 . The SMILES string representation is OC(=O)c1cccnc1Oc2cccc(c2)C(F)(F)F .


Chemical Reactions Analysis

“2-[3-(Trifluoromethyl)phenoxy]nicotinic acid” is used as a reagent for the preparation of difluoroalkylarenes via photocatalytic alkylation of trifluoromethylarenes with alkenes .


Physical And Chemical Properties Analysis

“2-[3-(Trifluoromethyl)phenoxy]nicotinic acid” is a solid substance . It is slightly soluble in DMSO and methanol . The melting point is between 156-159°C .

Scientific Research Applications

  • Analytical Methodology : A method was developed for the separation and quantification of 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid using UPLC, demonstrating good linearity and high accuracy (Ping, 2013).

  • Synthesis of Derivatives : Novel routes to synthesize derivatives of 2-trifluoromethyl-nicotinic acid have been developed, which are key intermediates in the manufacture of certain COMT inhibitors (Kiss, Ferreira, & Learmonth, 2008).

  • Receptor Binding : The role of nicotinic acid in lipid metabolism and its binding to specific receptors such as PUMA-G and HM74 in adipose tissue was identified, highlighting its pharmacological importance (Tunaru et al., 2003).

  • Recovery and Extraction : The study on intensifying the recovery of nicotinic acid using reactive extraction with organophosphorus solvating extractants highlights its application in chemical engineering (Kumar, Wasewar, & Babu, 2008).

  • Structure-Activity Relationships : Research on the structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A) provides insights into molecular pharmacology (van Veldhoven et al., 2011).

  • Copper Complexes : The synthesis of copper complexes with nicotinic and other carboxylic acids, which exhibit superoxide dismutase (SOD) mimetic activity, demonstrates the compound's potential in bioinorganic chemistry (Suksrichavalit et al., 2008).

  • Photoreactivity : The study of the solvent and acidity dependence of photoreactions of nicotinic acid and its derivatives reveals important aspects of photochemistry (Takeuchi et al., 1974).

  • Herbicidal Activity : Research into the synthesis and herbicidal activity of N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid indicates agricultural applications (Yu et al., 2021).

  • Industrial Production Methods : A review of ecological methods for the industrial production of nicotinic acid showcases its importance in green chemistry (Lisicki, Nowak, & Orlińska, 2022).

  • Pharmacological Effects : The study of G protein-coupled receptor for nicotinic acid in relation to lipid-lowering effects in adipocytes and spleen cells highlights its pharmacological significance (Lorenzen et al., 2001).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral - Skin Sens. 1 . The hazard statements include H301 - H317 . The precautionary statements include P261 - P264 - P270 - P280 - P301 + P310 - P302 + P352 .

Future Directions

“2-[3-(Trifluoromethyl)phenoxy]nicotinic acid” is a useful reagent for the preparation of difluoroalkylarenes via photocatalytic alkylation of trifluoromethylarenes with alkenes . This suggests potential applications in the synthesis of new chemical compounds.

properties

IUPAC Name

2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)8-3-1-4-9(7-8)20-11-10(12(18)19)5-2-6-17-11/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRGOFGSXWAVNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=CC=N2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60957940
Record name 2-[3-(Trifluoromethyl)phenoxy]pyridine-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Trifluoromethyl)phenoxy]nicotinic acid

CAS RN

36701-89-0
Record name 2-[3-(Trifluoromethyl)phenoxy]-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36701-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 2-(3-(trifluoromethyl)phenoxy)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[3-(Trifluoromethyl)phenoxy]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60957940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pyridinecarboxylic acid, 2-[3-(trifluoromethyl)phenoxy]
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a flask containing a solution of 45.4 grams (0.21 mole) 25% sodium methoxide in 100 milliliters of methanol were added 81.5 grams (0.5 mole) 3-trifluoromethylphenol and 15.8 grams (0.1 mole) 2-chloronicotinic acid. The reaction mass was heated and the methanol distilled off. The pot temperature was raised to 180° C. and held at that level for one hour. The mixture was then cooled to 100° C. and poured into 500 milliliters ice water. The aqueous mixture was extracted with 3 portions of 200 milliliters each, of diethyl ether, then acidified with glacial acetic acid. A solid precipitated, which was filtered, washed with water and dried, to give 25.8 grams (91.2% of theoretical yield) of 2-(3-trifluoromethylphenoxy)nicotinic acid, m.p. 149°-151° C.
Quantity
45.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
81.5 g
Type
reactant
Reaction Step Two
Quantity
15.8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-chloro-nicotinic acid (1.0 g, 6.35 mmol, 1.0 equiv; [CAS RN 2942-59-8]) and 3-trifluoromethyl-phenol (1.03 g, 6.35 mmol, 1.0 equiv; [CAS RN 98-17-9]) in anhydrous DMF (5 mL) was added potassium carbonate (1.75 g, 12.69 mmol, 2.0 equiv; [CAS RN 584-08-7]), copper(I) iodide (0.12 g, 0.64 mmol, 0.1 equiv; [CAS RN 7681-65-4]) and copper(0) nanopowder with an averaged particle size of 100 nm (0.12 g, 1.90 mmol, 0.3 equiv; [CAS RN 7440-50-8]). The reaction mixture was heated by microwave irradiation to 140° C. for 30 min. The solvent was evaporated under reduced pressure and the crude reaction product taken up in water (25 mL) and filtered. The solution was adjusted to pH 4 by addition of acetic acid and the formed white precipitate filtered, washed with little cold water and dried under high vacuum providing 0.53 g (28%) of the title compound. 1H NMR (300 MHz, DMSO): δ7.26-7.30 (m, 1H), 7.43-7.50 (m, 2H), 7.57-7.66 (m, 2H), 8.26-8.29 (m, 2H). 19F NMR (282 MHz, DMSO): δ−61.0. MS (ISN): 282.1 [M−H]−.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.12 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
28%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SB Svendsen, PN Carvalho, UE Bollmann… - Science of the Total …, 2020 - Elsevier
Diflufenican is used in both agricultural and urban areas to control weeds. However, in Europe pesticides are regulated using agricultural soil data only. Urban soils where the top layer …
Number of citations: 10 www.sciencedirect.com
N Albers, BW Strobel, CS Jacobsen… - Science of The Total …, 2020 - researchgate.net
17 Diflufenican is used in both agricultural and urban areas to control weeds. However, pesticides 18 regulation in Europe is done solely using agricultural soil data. However, urban …
Number of citations: 0 www.researchgate.net
L Ellegaard-Jensen, P Carvalho, MZ Anwar… - bioRxiv, 2023 - biorxiv.org
The use of slowly degrading pesticides poses a particular problem when these are applied to urban areas such as gravel paths. The urban gravel provides an environment very different …
Number of citations: 2 www.biorxiv.org
CN Albers, OS Jacobsen, K Bester, CS Jacobsen… - Environmental …, 2020 - Elsevier
Evidence from the past shows that pesticide use in populated areas may impact groundwater quality. The approval of herbicides such as diflufenican and glyphosate for use on paved …
Number of citations: 5 www.sciencedirect.com

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